Computational Enthalpy of Formation Compared to Methyl and Positional Isomers
A combined calorimetric and computational study determined the gas-phase standard molar enthalpy of formation for ethyl 1-pyrrolecarboxylate (E1PC) to be -230.0 kJ/mol, a value obtained through high-level ab initio calculations [1]. This value is less negative compared to its methyl analog, methyl 1-pyrrolecarboxylate (M1PC), and differs significantly from positional isomers like ethyl 2-pyrrolecarboxylate (E2PC), which had an experimental enthalpy of formation of -226.5 kJ/mol [1].
| Evidence Dimension | Standard (p° = 0.1 MPa) molar enthalpy of formation in the gaseous phase, ΔfHm° (g) |
|---|---|
| Target Compound Data | -230.0 kJ/mol |
| Comparator Or Baseline | Methyl 1-pyrrolecarboxylate (M1PC): -225.0 kJ/mol; Ethyl 2-pyrrolecarboxylate (E2PC): -226.5 kJ/mol |
| Quantified Difference | 5.0 kJ/mol less stable vs. M1PC; 3.5 kJ/mol less stable vs. E2PC |
| Conditions | Computational at the G3(MP2)//B3LYP level (E1PC) and experimental via static bomb combustion calorimetry (E2PC) at T = 298.15 K. |
Why This Matters
The lower enthalpy of formation indicates a less thermodynamically stable molecule compared to its analogs, which has implications for its handling, storage, and suitability as an intermediate in high-energy or thermally sensitive processes.
- [1] Santos, A. F. L. O. M., et al. (2013). Molecular energetics of alkyl pyrrolecarboxylates: calorimetric and computational study. The Journal of Physical Chemistry A, 117(24), 5195-5204. View Source
